

Physicochemical Properties of 3,5-dimethyl-4-nitroisoxazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitroisoxazole

Cat. No.: B072013

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of 3,5-dimethyl-4-nitroisoxazole. This versatile heterocyclic compound serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and other functional molecules. This document consolidates key data, outlines detailed experimental protocols, and visualizes its synthetic applications to support ongoing research and development efforts.

Introduction

3,5-dimethyl-4-nitroisoxazole is a substituted isoxazole characterized by the presence of two methyl groups at positions 3 and 5, and a nitro group at position 4 of the isoxazole ring. Its unique electronic and structural features make it a reactive and versatile intermediate in a variety of chemical transformations. This guide details its fundamental physicochemical characteristics, provides a detailed protocol for its synthesis, and explores its applications in synthetic chemistry, including its role as a precursor to biologically active molecules.

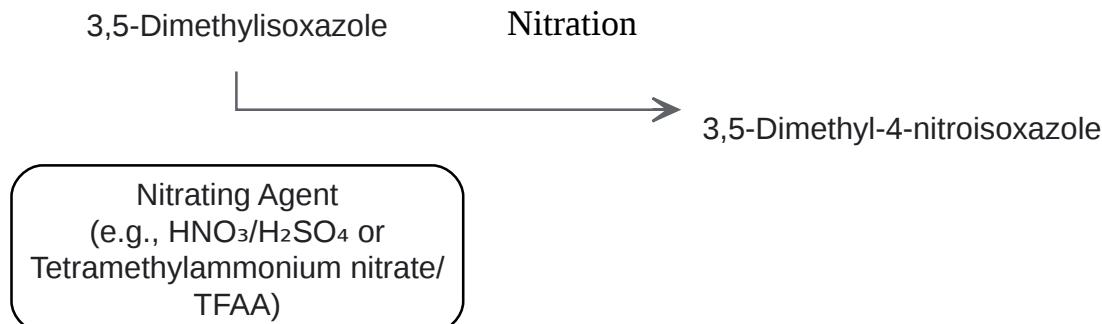
Physicochemical Properties

The key physicochemical properties of 3,5-dimethyl-4-nitroisoxazole are summarized in the tables below, providing a ready reference for experimental design and computational modeling.

Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ N ₂ O ₃	[1]
Molecular Weight	142.11 g/mol	[1]
Appearance	White to light yellow powder/crystal	[1]
Melting Point	67-69 °C	[1]
Boiling Point	241.4 °C	[1]
Density	1.293 g/cm ³	[1]
Flash Point	99.8 °C	[1]
Refractive Index	1.509	[1]

Table 2: Solubility and Partitioning


Property	Value	Reference(s)
Solubility	Soluble in Methanol	[1]
pKa (Predicted)	-3.68 ± 0.28	[1]

Experimental Protocols

Synthesis of 3,5-dimethyl-4-nitroisoxazole

The primary synthetic route to **3,5-dimethyl-4-nitroisoxazole** involves the direct nitration of 3,5-dimethylisoxazole. Several nitrating agents can be employed for this transformation.[\[2\]](#)[\[3\]](#)

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: Synthesis of 3,5-dimethyl-4-nitroisoxazole via nitration.

Detailed Protocol (Method A: Nitric Acid/Trifluoroacetic Anhydride):[3]

- Materials:

- 3,5-dimethylisoxazole
- Nitric acid (concentrated)
- Trifluoroacetic anhydride (TFAA)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Ice bath

- Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylisoxazole in dichloromethane and cool the solution to 0 °C in an ice bath.

- Slowly add trifluoroacetic anhydride to the cooled solution while maintaining the temperature at 0 °C.
- To this mixture, add a solution of concentrated nitric acid in dichloromethane dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
- After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.
- Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
- Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure **3,5-dimethyl-4-nitroisoxazole**. A 72% yield has been reported for this method.[3]

Spectroscopic Characterization

The identity and purity of **3,5-dimethyl-4-nitroisoxazole** can be confirmed by various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy[4][5]

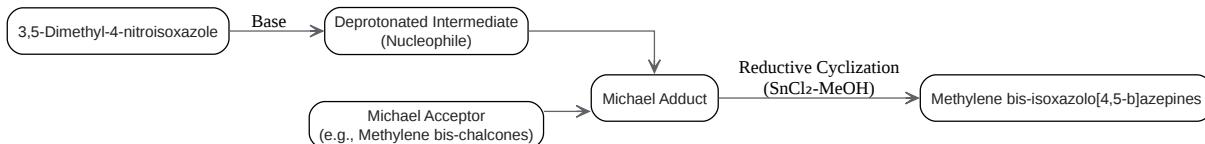
- ¹H NMR (Proton NMR):
 - Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).
 - Expected Signals: Two singlets corresponding to the two methyl groups at positions 3 and 5 of the isoxazole ring. The exact chemical shifts will depend on the solvent used.
- ¹³C NMR (Carbon-13 NMR):

- Solvent: Deuterated chloroform (CDCl_3) or Deuterated dimethyl sulfoxide (DMSO-d_6).
- Expected Signals: Signals corresponding to the two methyl carbons, the two quaternary carbons of the isoxazole ring, and the carbon bearing the nitro group.

3.2.2. Infrared (IR) Spectroscopy[6]

- Sample Preparation: The sample can be prepared as a KBr pellet or as a thin film.
- Expected Characteristic Peaks:
 - Strong asymmetric and symmetric stretching vibrations for the nitro group (NO_2) typically appear in the regions of $1500\text{-}1600\text{ cm}^{-1}$ and $1300\text{-}1400\text{ cm}^{-1}$, respectively.
 - C-H stretching and bending vibrations from the methyl groups.
 - C=N and C-O stretching vibrations characteristic of the isoxazole ring.

3.2.3. Mass Spectrometry (MS)[6]


- Ionization Method: Electron Ionization (EI) is a common method.
- Expected Fragmentation: The mass spectrum will show the molecular ion peak (M^+) and various fragment ions resulting from the loss of methyl groups, the nitro group, and other fragments from the isoxazole ring.

Reactivity and Synthetic Applications

3,5-dimethyl-4-nitroisoxazole is a versatile building block in organic synthesis, primarily due to the reactivity conferred by the nitro group and the methyl groups on the isoxazole ring.

Role in Michael Addition Reactions

The methyl group at the 5-position can be deprotonated to form a nucleophile that can participate in Michael addition reactions. This reactivity has been exploited in the synthesis of various complex molecules.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway involving Michael addition of 3,5-dimethyl-4-nitroisoxazole.

Precursor for Biologically Active Molecules

While 3,5-dimethyl-4-nitroisoxazole itself has limited reported direct biological activity, its derivatives have shown promise. For instance, derivatives of the parent 3,5-dimethylisoxazole scaffold have been synthesized and evaluated as potent inhibitors of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.^[7] This highlights the potential of 3,5-dimethyl-4-nitroisoxazole as a starting material for the development of novel therapeutics.

[Click to download full resolution via product page](#)

Caption: Role of the 3,5-dimethylisoxazole scaffold in developing BRD4 inhibitors.

Safety and Handling

3,5-dimethyl-4-nitroisoxazole should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.^[1]

Conclusion

3,5-dimethyl-4-nitroisoxazole is a valuable and versatile chemical entity with well-defined physicochemical properties. The synthetic protocols outlined in this guide provide a reliable means for its preparation, and its demonstrated reactivity opens avenues for the synthesis of a wide range of complex organic molecules. Its utility as a precursor for compounds with potential therapeutic applications, such as BRD4 inhibitors, underscores its importance for researchers in medicinal chemistry and drug development. This guide serves as a comprehensive resource to facilitate further exploration and application of this important isoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-DIMETHYL-4-NITROISOXAZOLE CAS#: 1123-49-5 [m.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 3,5-dimethyl-4-nitroisoxazole: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072013#physicochemical-properties-of-3-5-dimethyl-4-nitroisoxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com